Predicted Partition Coefficient (XlogP) Comparison: Enhanced Membrane Permeability Over Metronidazole
The calculated XlogP of CAS 74550‑86‑0 is −0.1, compared with metronidazole’s experimentally and computationally derived logP values of −0.02 (ACD/Lab) to +0.02 [1][2]. Although the difference appears numerically small, the addition of the styryl‑benzodioxole group shifts the lipophilicity from near‑zero to slightly negative, which can substantially affect tissue distribution and blood–brain barrier penetration [3].
| Evidence Dimension | Predicted partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = −0.1 |
| Comparator Or Baseline | Metronidazole: logP = −0.02 to +0.02 (ACD/Lab and XLogP3‑AA) |
| Quantified Difference | Δ ≈ –0.08 to –0.12 log units |
| Conditions | Calculated using XlogP atom‑additive method [1]; metronidazole logP from DrugBank and Sielc [2]. |
Why This Matters
This lipophilicity shift predicts altered membrane partitioning and may influence blood–brain barrier penetration, critical for CNS‑targeted applications where metronidazole’s near‑zero logP already provides significant CNS exposure.
- [1] basechem.org. 2-{2-[2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitro-1H-imidazol-1-yl}ethanol – Physicochemical Properties. https://www.basechem.org (accessed 2026-04-30). View Source
- [2] SIELC Technologies. Metronidazole HPLC Data. https://www.sielc.com/Compound-Metronidazole.html (accessed 2026-04-30). View Source
- [3] Dingsdag, S.A. & Hunter, N. Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. J. Antimicrob. Chemother. 73, 265–279 (2018). View Source
